Isopropyl 3-cyanopicolinate
Description
Isopropyl 3-cyanopicolinate is a pyridine derivative featuring a cyano (-CN) group at the 3-position and an isopropyl ester moiety. The absence of explicit data in the evidence necessitates comparisons with structurally related compounds to infer properties and behaviors .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
propan-2-yl 3-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,1-2H3 |
InChI Key |
MKTBXAIHGIDJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-cyanopicolinate typically involves the esterification of 3-cyanopicolinic acid with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Key Reaction Pathways
Isopropyl 3-cyanopicolinate participates in specialized transformations, primarily involving photocatalyzed oxidative decarboxylation and subsequent isocyanate-mediated reactions . These processes are critical for synthesizing carbamates and ureas without handling hazardous isocyanates directly .
Photocatalyzed Oxidative Decarboxylation
This reaction converts oxamic acids (e.g., 3-cyanopicolinate derivatives) into isocyanates under blue-light irradiation. The mechanism involves:
-
Reagents : Ferrocene (photocatalyst), 2-picolinic acid (ligand), potassium bromate (oxidant).
-
Conditions : Blue light, room temperature, and solvent (e.g., DCM or THF).
-
Products : In situ-generated isocyanate intermediates.
Isocyanate Trapping Reactions
The in situ-generated isocyanate undergoes nucleophilic addition to form carbamates or ureas:
-
Nucleophiles : Primary/secondary amines or alcohols.
-
Products : Substituted carbamates (e.g., urethanes).
-
Example : Reaction with aniline yields N-substituted carbamates .
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Nucleophilic addition | Amines | Ureas |
| Alcohols | Carbamates (e.g., urethanes) |
Mechanistic Insights
The reaction proceeds via a radical pathway facilitated by ferrocene under blue-light irradiation. Key steps include:
-
Oxidative activation : Potassium bromate oxidizes the oxamic acid to a radical intermediate.
-
Decarboxylation : Loss of CO₂ forms the isocyanate radical.
-
Trapping : Nucleophilic attack by amines/alcohols stabilizes the intermediate, forming the final product .
Characterization Techniques
Synthesized products are typically validated using:
Scientific Research Applications
Isopropyl 3-cyanopicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which isopropyl 3-cyanopicolinate exerts its effects depends on its interaction with specific molecular targets. For instance, the cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can be hydrolyzed to release the active picolinic acid derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- Ethyl 3-isopropylpicolinate (CAS 2119467-73-9): Shares the picolinate backbone but substitutes the isopropyl ester with ethyl and lacks the cyano group .
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Weight | Key Functional Groups | CAS Number |
|---|---|---|---|
| Isopropyl 3-cyanopicolinate* | ~192.2 (estimated) | Cyano, isopropyl ester | Not available |
| Ethyl 3-isopropylpicolinate | 211.2 | Ethyl ester | 2119467-73-9 |
| Isopropyl Nitrite | 89.09 | Nitrite ester | 541-42-4 |
*Estimated based on structural similarity to Ethyl 3-isopropylpicolinate.
Physicochemical and Reactivity Differences
- Electronic Effects: The electron-withdrawing cyano group increases the electrophilicity of the pyridine ring, favoring nucleophilic substitution reactions—a property absent in Ethyl 3-isopropylpicolinate .
- Solubility: The nitrile group in this compound likely enhances polarity compared to Isopropyl Nitrite, improving solubility in polar aprotic solvents .
Biological Activity
Isopropyl 3-cyanopicolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of picolinic acid, characterized by the presence of a cyano group at the 3-position. Its chemical formula can be represented as . The compound's structure contributes to its biological activity, particularly in modulating enzyme functions.
Research indicates that this compound may act through several mechanisms:
- KDM5 Inhibition : It has been identified as a potential inhibitor of KDM5 histone demethylases, which play a crucial role in epigenetic regulation. Inhibition of KDM5 can lead to altered gene expression profiles associated with various diseases, including cancer and neurodegenerative disorders .
- Neuroprotective Effects : The compound has shown promise in preclinical studies for neuroprotection, potentially benefiting conditions like Parkinson's disease due to its ability to modulate LRRK2 kinase activity .
Cancer Research
This compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through KDM5 inhibition. This mechanism is significant since KDM5 proteins are often overexpressed in cancerous tissues, leading to aberrant gene expression .
Neurodegenerative Disorders
The compound's neuroprotective properties are particularly relevant in the context of neurodegenerative diseases. Research suggests that this compound may help mitigate the effects of oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against conditions such as Alzheimer's and Huntington's diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on KDM5 Inhibition : A study published in Nature Communications highlighted that compounds similar to this compound effectively inhibited KDM5A and KDM5B, leading to reduced tumor growth in xenograft models .
- Neuroprotective Study : In a study examining neuroprotective agents, this compound was shown to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Therapeutic Potential |
|---|---|---|
| KDM5 Inhibition | Modulates histone methylation | Cancer treatment |
| Neuroprotection | Reduces oxidative stress | Alzheimer's and Parkinson's disease |
| Anti-inflammatory | Modulates inflammatory pathways | Neurodegenerative conditions |
Q & A
Q. What steps enhance reproducibility in synthetic protocols for this compound?
- Recommendations :
- Detailed Metadata : Document equipment (e.g., Schlenk line vs. ambient conditions), reagent lot numbers, and stirring rates.
- Negative Controls : Include reaction runs without catalysts to confirm no background esterification.
- Collaborative Validation : Share protocols via platforms like Protocol.io for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
